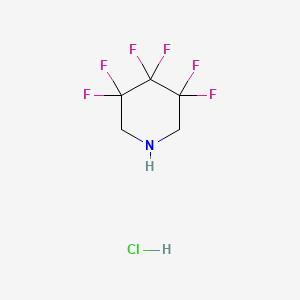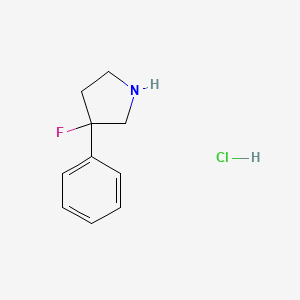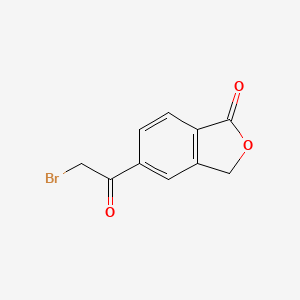![molecular formula C14H13BrN2S B1448277 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide CAS No. 1820587-66-3](/img/structure/B1448277.png)
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide
Vue d'ensemble
Description
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is a heterocyclic compound that belongs to the class of naphthothiazoles
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological effects . They have been associated with various biological properties, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, influencing a range of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antifungal, antiviral, and herbicidal activities .
Analyse Biochimique
Biochemical Properties
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme superoxide dismutase, which is crucial for protecting cells from oxidative stress . The compound binds to the active site of superoxide dismutase, enhancing its activity and thereby increasing the cell’s ability to neutralize reactive oxygen species. Additionally, this compound has been shown to interact with glutathione peroxidase, another enzyme involved in the detoxification of hydrogen peroxide . These interactions highlight the compound’s potential in modulating oxidative stress pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases . This results in programmed cell death, which is a desirable outcome in cancer therapy. Furthermore, this compound influences cell signaling pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is often upregulated in cancer cells . This inhibition reduces the expression of genes involved in cell proliferation and survival, thereby suppressing tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activities . Additionally, it inhibits the activity of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκB . This leads to the accumulation of IκB in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating target genes. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged inhibition of the NF-κB pathway . These effects contribute to the compound’s potential as a therapeutic agent for chronic diseases characterized by oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances the activity of antioxidant enzymes and reduces oxidative stress without causing significant toxicity . At high doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the overactivation of antioxidant pathways and the accumulation of reactive intermediates. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes such as glutathione S-transferase, which conjugates them with glutathione for excretion . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . This modulation can alter the levels of metabolites and energy production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It also interacts with transporters such as the organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments, such as the mitochondria and the nucleus . This localization is crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in oxidative phosphorylation and reactive oxygen species detoxification . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-thiol with allyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with an appropriate amine and subsequent treatment with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and have been studied for their diverse biological activities.
Naphthothiazole derivatives: Compounds with similar naphthalene and thiazole rings, known for their antimicrobial and anticancer properties.
Uniqueness
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group and naphthothiazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWXYULRHKMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)


![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
